Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate
CAS No.: 120436-01-3
Cat. No.: VC3420974
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120436-01-3 |
|---|---|
| Molecular Formula | C13H16N2O3 |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | benzyl N-[2-(cyclopropylamino)-2-oxoethyl]carbamate |
| Standard InChI | InChI=1S/C13H16N2O3/c16-12(15-11-6-7-11)8-14-13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,17)(H,15,16) |
| Standard InChI Key | CCUOEOAKLLAHEX-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)CNC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CC1NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Introduction
Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate is a synthetic organic compound belonging to the carbamate class, which includes esters or salts of carbamic acid. This compound is characterized by its molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It features a complex structure with multiple functional groups, contributing to its reactivity and potential biological activities.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Starting materials such as cyclopropylamine and benzyl chloroformate are used. The process involves forming intermediate amides followed by coupling reactions to achieve the final carbamate structure.
Medicinal Chemistry Applications
Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate is primarily used in scientific research, particularly in drug design and medicinal chemistry. Its structural complexity makes it a candidate for developing new therapeutic agents targeting specific biological pathways, such as those involved in inflammation.
Potential Biological Targets
The compound may interact with biological targets like enzymes or receptors, acting as an inhibitor or activator. This interaction could influence pathways related to inflammation or other biological processes.
Molecular Characteristics
-
Molecular Formula: C13H16N2O3
-
Molecular Weight: 248.28 g/mol
-
Computed Properties:
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume